Cas no 1379360-75-4 (2-chloro-4,5-difluorobenzene-1-carbothioamide)

2-chloro-4,5-difluorobenzene-1-carbothioamide 化学的及び物理的性質
名前と識別子
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- 2-chloro-4,5-difluorobenzene-1-carbothioamide
- 1379360-75-4
- EN300-2006507
-
- インチ: 1S/C7H4ClF2NS/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12)
- InChIKey: GXYIFFVXVHRQKQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C(N)=S)F)F
計算された属性
- せいみつぶんしりょう: 206.9721043g/mol
- どういたいしつりょう: 206.9721043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 58.1Ų
2-chloro-4,5-difluorobenzene-1-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2006507-5.0g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-2006507-0.5g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 0.5g |
$603.0 | 2023-09-16 | ||
Enamine | EN300-2006507-2.5g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 2.5g |
$1230.0 | 2023-09-16 | ||
Enamine | EN300-2006507-10.0g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 10g |
$4360.0 | 2023-05-26 | ||
Enamine | EN300-2006507-1.0g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 1g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-2006507-0.25g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 0.25g |
$579.0 | 2023-09-16 | ||
Enamine | EN300-2006507-10g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 10g |
$2701.0 | 2023-09-16 | ||
Enamine | EN300-2006507-5g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 5g |
$1821.0 | 2023-09-16 | ||
Enamine | EN300-2006507-1g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 1g |
$628.0 | 2023-09-16 | ||
Enamine | EN300-2006507-0.1g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 0.1g |
$553.0 | 2023-09-16 |
2-chloro-4,5-difluorobenzene-1-carbothioamide 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
2-chloro-4,5-difluorobenzene-1-carbothioamideに関する追加情報
Professional Introduction to 2-chloro-4,5-difluorobenzene-1-carbothioamide (CAS No. 1379360-75-4)
2-chloro-4,5-difluorobenzene-1-carbothioamide, identified by the Chemical Abstracts Service Number (CAS No.) 1379360-75-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzene derivatives, characterized by the presence of chlorine and fluorine substituents at specific positions, which contribute to its unique chemical properties and reactivity. The introduction of a thiocarbamoyl group at the para position (position 1) further enhances its potential as a building block in the synthesis of biologically active molecules.
The structural features of 2-chloro-4,5-difluorobenzene-1-carbothioamide make it a versatile intermediate in organic synthesis. The combination of electron-withdrawing fluorine atoms and the electron-donating effect of the chlorine atom creates a system with distinct electronic characteristics. This balance allows for selective modifications at various positions on the benzene ring, making it a valuable precursor for the development of novel compounds. In particular, the thiocarbamoyl moiety is known for its ability to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, which are pivotal in drug discovery processes.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of multiple fluorine atoms in 2-chloro-4,5-difluorobenzene-1-carbothioamide not only contributes to these advantages but also introduces additional conformational flexibility, which can be exploited to optimize pharmacokinetic properties. This has led to extensive research into its derivatives as potential candidates for therapeutic applications.
One of the most compelling aspects of 2-chloro-4,5-difluorobenzene-1-carbothioamide is its role as a key intermediate in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer pathways. The fluorine atoms at positions 4 and 5 enhance the lipophilicity of the resulting compounds, improving their ability to cross cell membranes and reach their intended targets. Furthermore, the thiocarbamoyl group provides a site for further functionalization, allowing chemists to tailor the properties of their synthetic products.
Recent advancements in computational chemistry have also highlighted the potential of 2-chloro-4,5-difluorobenzene-1-carbothioamide as a scaffold for drug design. Molecular modeling studies have demonstrated that derivatives of this compound can effectively interact with proteins involved in inflammatory responses and neurodegenerative diseases. The ability to predict these interactions with high accuracy has accelerated the discovery process, enabling researchers to focus on promising candidates more efficiently.
The synthesis of 2-chloro-4,5-difluorobenzene-1-carbothioamide itself presents an interesting challenge due to its structural complexity. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. However, recent innovations in catalytic methods have streamlined these processes, making it more feasible to produce this compound on an industrial scale. These advancements are crucial for ensuring an adequate supply of starting materials for pharmaceutical applications.
From a medicinal chemistry perspective, 2-chloro-4,5-difluorobenzene-1-carbothioamide offers a unique platform for exploring new therapeutic modalities. Its structural features allow for the development of compounds with diverse biological activities, including antimicrobial and anti-inflammatory effects. The increasing prevalence of drug-resistant pathogens has intensified efforts to discover novel antibiotics derived from structurally unique scaffolds like this one.
The role of fluorine-containing compounds in modern medicine cannot be overstated. Their ability to modulate pharmacokinetic properties while maintaining high bioactivity has made them indispensable in drug development. 2-chloro-4,5-difluorobenzene-1-carbothioamide exemplifies this trend by serving as a versatile building block for creating next-generation therapeutics.
In conclusion,2-chloro-4,5-difluorobenzene-1-carbothioamide (CAS No. 1379360-75-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules with potential therapeutic applications across various disease areas. As research continues to uncover new ways to leverage fluorinated aromatic compounds,2-chloro-4,5-difluorobenzene-1-carbothioamide is poised to play an increasingly important role in drug discovery and development.
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